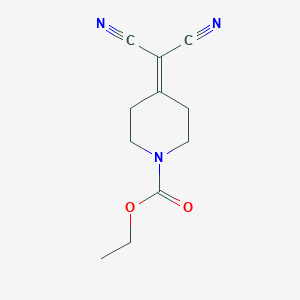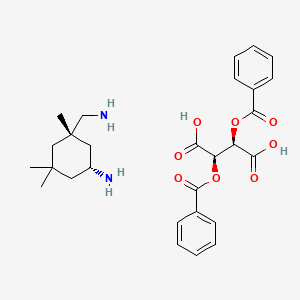![molecular formula C7H12N4 B1628535 2-(6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-3-il)etanamina CAS No. 923131-85-5](/img/structure/B1628535.png)
2-(6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-3-il)etanamina
Descripción general
Descripción
The compound “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C6H10N4 . It is also known by other names such as “6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine” and "3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole" .
Molecular Structure Analysis
The molecular structure of “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” consists of a pyrrolo[2,1-c][1,2,4]triazole ring system with an ethanamine substituent . The InChI string representation of the molecule is “InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2” and the canonical SMILES representation is "C1CC2=NN=C(N2C1)CN" .Physical And Chemical Properties Analysis
The molecular weight of “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” is 138.17 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and the monoisotopic mass of the compound are 138.090546336 g/mol .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirrolopirazina han demostrado poseer significativas propiedades antimicrobianas. El compuesto en cuestión podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos que se dirijan a cepas resistentes de bacterias. Esta aplicación es particularmente relevante en el contexto de la creciente resistencia a los antibióticos .
Propiedades Antiinflamatorias
El potencial antiinflamatorio de los derivados de pirrolopirazina los convierte en candidatos para el tratamiento de enfermedades inflamatorias crónicas. La investigación podría explorar la eficacia de 2-(6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-3-il)etanamina en la reducción de los marcadores e síntomas de la inflamación en diversos modelos de enfermedad .
Usos Antivirales
Dadas las actividades antivirales demostradas por compuestos similares, este derivado podría investigarse por su eficacia contra una gama de virus. Esto incluye estudiar su mecanismo de acción y su potencial como compuesto principal en el desarrollo de fármacos antivirales .
Aplicaciones Antifúngicas
La estructura de este compuesto sugiere que puede tener aplicaciones en la lucha contra las infecciones fúngicas. La investigación puede dirigirse a comprender su interacción con las células fúngicas y su posible papel en el tratamiento de las micosis .
Efectos Antioxidantes
Los derivados de pirrolopirazina son conocidos por tener propiedades antioxidantes. Los estudios científicos podrían centrarse en la capacidad de This compound para eliminar los radicales libres y proteger las células del estrés oxidativo .
Inhibición de Quinasas y Actividad Antitumoral
Este compuesto podría explorarse por su actividad inhibitoria de las quinasas, que a menudo se asocia con efectos antitumorales. La investigación podría incluir la selección del compuesto frente a diversas líneas celulares cancerosas para evaluar su potencial como agente terapéutico contra el cáncer .
Mecanismo De Acción
Target of Action
The primary target of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptotic pathway, which is involved in various pathological conditions such as inflammatory diseases, neurodegenerative diseases, and cancers . By blocking this pathway, the compound can mitigate the effects of these diseases .
Result of Action
The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it could effectively prevent cell death and potentially alleviate symptoms in diseases where necroptosis plays a role .
Análisis Bioquímico
Biochemical Properties
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine may interact with other kinases and signaling proteins, affecting various cellular pathways.
Cellular Effects
The effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting RIPK1, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can prevent necroptosis in both human and mouse cells, thereby promoting cell survival . Additionally, it may affect other signaling pathways, such as those involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is achieved through competitive binding, where 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine competes with ATP for binding to RIPK1. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is stable under specific storage conditions, such as keeping it in a dark place at 2-8°C
Dosage Effects in Animal Models
The effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting necroptosis and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence its activity. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
Propiedades
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFEOZCDXMGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585424 | |
| Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923131-85-5 | |
| Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)

![2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide](/img/structure/B1628456.png)











